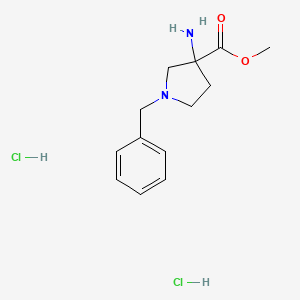

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride

Vue d'ensemble

Description

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Amination: The amino group is introduced through a reductive amination process.

Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the ester with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Specifically, derivatives of 3-amino-pyrrolidine are crucial for producing agrochemicals and biologically active substances, including cephalosporin antibiotics, which exhibit high antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Antiviral Activity

Research has indicated that compounds similar to methyl 3-amino-1-benzylpyrrolidine-3-carboxylate can act as inhibitors of viral neuraminidases, which are essential for the replication of influenza viruses. The compound's structural features allow it to inhibit the enzymatic activity of neuraminidase, which is critical for viral infection and spread .

Enzyme Inhibition Studies

Neuraminidase Inhibitors

In studies focused on influenza virus neuraminidase inhibitors, this compound has been evaluated for its inhibitory effects. The kinetic mechanisms of inhibition have been studied using high-performance liquid chromatography to measure the compound's effectiveness against various strains of the influenza virus, demonstrating its potential as a therapeutic agent .

Table: Summary of Research Findings on this compound

Structural Insights and Mechanisms

The molecular structure of this compound allows it to interact with specific amino acid residues in target enzymes, enhancing its inhibitory effects. Studies utilizing molecular docking have shown that this compound can bind effectively to key residues within the active sites of enzymes like neuraminidase, which is crucial for its function as an inhibitor .

Mécanisme D'action

The mechanism of action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: The non-dihydrochloride form of the compound.

1-Benzyl-3-aminopyrrolidine: A related compound with a similar pyrrolidine structure.

3-Amino-1-benzylpyrrolidine-3-carboxylate: Another derivative with slight structural variations.

Uniqueness

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

Activité Biologique

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications .

This compound interacts with several biological targets, primarily through the following mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially exhibiting antidepressant and neuroprotective effects. It may enhance serotonin and norepinephrine levels, which are crucial in mood regulation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity, such as inflammation or cancer .

Biological Activities

The biological activities of this compound include:

- Antidepressant Activity : Studies indicate that the compound may help alleviate symptoms of depression by modulating neurotransmitter levels.

- Neuroprotective Effects : It has been suggested that this compound could protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

- Antibacterial and Antifungal Properties : Some investigations have reported its efficacy against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The treatment led to improved cognitive functions and decreased markers of neuroinflammation, suggesting its potential utility in neurodegenerative disorders like Alzheimer's disease.

Case Study: Antimicrobial Activity

In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges, supporting its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;;/h2-6H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHILGWAVWMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659689 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168210-69-3 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.